3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
Overview
Description
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is a chemical compound characterized by its unique structure, which includes a thiadiazolidine ring and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate thiadiazolidine ring, which is then oxidized to form the final product.
Industrial Production Methods: On an industrial scale, the compound is produced through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then purified to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thioethers and thiols.
Substitution: Formation of substituted thiadiazolidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: In biological research, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,3,4-thiadiazolidine-2,5-dithione
3-(3-Chloro-4-methylphenyl)-1,2,4-thiadiazole
3-(3-Chloro-4-methylphenyl)-1,3,4-oxadiazolidine-2,5-dione
Uniqueness: 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione stands out due to its specific structural features, which confer unique chemical and biological properties
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a compound of interest for future studies and developments.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12/h2-4H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWBMFWVYDEFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)SC(=S)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178758 | |
Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-80-1 | |
Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730949-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701178758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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